molecular formula C28H23N3O5 B11657075 (5Z)-5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11657075
M. Wt: 481.5 g/mol
InChI Key: IEISXOWVOJUFJA-JLPGSUDCSA-N
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Description

(5Z)-5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines an indole moiety, a methoxyphenoxy group, and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction of the indole with a suitable methoxyphenoxy derivative.

    Construction of the Pyrimidine Trione Core: This is typically done through a cyclization reaction involving urea or thiourea derivatives and appropriate diketones under basic conditions.

    Final Assembly: The final step involves the condensation of the indole derivative with the pyrimidine trione core under controlled conditions to ensure the formation of the desired (5Z) isomer.

Industrial Production Methods

For industrial-scale production, the synthesis route needs to be optimized for yield, purity, and cost-effectiveness. This often involves:

    Optimization of Reaction Conditions: Using catalysts, adjusting temperature and pressure, and employing continuous flow reactors.

    Purification Techniques: Utilizing crystallization, chromatography, and recrystallization to achieve high purity.

    Scalability: Ensuring that the reactions can be scaled up without significant loss of yield or increase in impurities.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: Requires appropriate solvents and catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(5Z)-5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with Receptors: Modulating signal transduction pathways.

    Affect Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.

    Pyrimidine Trione Derivatives: Compounds with similar pyrimidine trione cores, such as barbiturates.

    Methoxyphenoxy Derivatives: Compounds with similar methoxyphenoxy groups, such as certain phenoxy herbicides.

Uniqueness

(5Z)-5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H23N3O5

Molecular Weight

481.5 g/mol

IUPAC Name

(5Z)-5-[[1-[2-(3-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C28H23N3O5/c1-35-21-10-7-11-22(17-21)36-15-14-30-18-19(23-12-5-6-13-25(23)30)16-24-26(32)29-28(34)31(27(24)33)20-8-3-2-4-9-20/h2-13,16-18H,14-15H2,1H3,(H,29,32,34)/b24-16-

InChI Key

IEISXOWVOJUFJA-JLPGSUDCSA-N

Isomeric SMILES

COC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=CC=C5

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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